Yellow 2G

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

25739-65-5 |

|---|---|

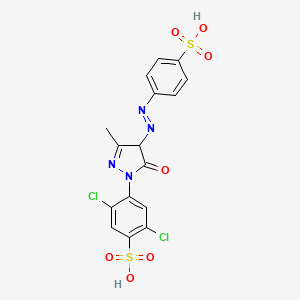

分子式 |

C16H12Cl2N4O7S2 |

分子量 |

507.3 g/mol |

IUPAC 名称 |

2,5-dichloro-4-[3-methyl-5-oxo-4-[(4-sulfophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C16H12Cl2N4O7S2/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29) |

InChI 键 |

DWYWPBYWDAZKNX-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl |

规范 SMILES |

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl |

其他CAS编号 |

25739-65-5 |

相关CAS编号 |

6359-98-4 (di-hydrochloride salt) |

同义词 |

1-(2,5- dichloro-4-sulfophenyl)-5-hydroxy-3-methyl-4- (p-sulfophenylazo)pyrazole disodium salt C.I. acid yellow 17, disodium salt Lissamine Fast Yellow 2G yellow 2G yellow 2G, disodium salt |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Yellow 2G (C.I. Acid Yellow 17)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic food colorant Yellow 2G (C.I. Acid Yellow 17). It details the chemical principles and a plausible experimental protocol for its synthesis, which involves a two-step process: the diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid) followed by an azo coupling reaction with a pyrazolone (B3327878) derivative. The guide also presents a thorough summary of its chemical and physical properties, alongside a review of its toxicological profile. All quantitative data are summarized in structured tables for ease of comparison. Additionally, diagrams generated using Graphviz are provided to visualize the synthesis pathway and the overall experimental workflow.

Introduction

This compound, also known by a variety of synonyms including C.I. Acid Yellow 17 and Lissamine Fast Yellow, is a synthetic monoazo dye.[1] Historically used as a food colorant, its application in food products has been largely discontinued (B1498344) or banned in many countries, including the European Union, the United States, Japan, and Australia, due to concerns over its potential to cause allergic reactions and other adverse health effects.[2] Despite its diminished role in the food industry, this compound and its synthesis route remain of interest in the study of azo dyes, which are a significant class of organic compounds with wide applications in textiles, printing, and analytical chemistry.

This guide aims to provide a detailed technical resource on the synthesis and chemical properties of this compound for researchers and professionals in relevant scientific fields.

Synthesis of this compound

The synthesis of this compound is a classic example of azo dye formation, proceeding through two key reaction steps: diazotization and azo coupling. The overall reaction involves the diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid) to form a diazonium salt, which then acts as an electrophile in a coupling reaction with the coupling component, 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]

Synthesis Pathway

The synthesis of this compound can be depicted as follows:

Experimental Protocols

The following are plausible, detailed experimental protocols for the synthesis of the pyrazolone precursor and this compound.

Part 1: Synthesis of 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid

This synthesis is a multi-step process starting from 2,4-dichloroaniline.

Step 1a: Sulfonation of 2,4-dichloroaniline

-

In a fume hood, cautiously add 2,4-dichloroaniline to a stirred excess of fuming sulfuric acid (oleum) at a low temperature (e.g., 0-10 °C) in a round-bottom flask equipped with a stirrer and a thermometer.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to around 80-100 °C for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the cooled reaction mixture onto crushed ice to precipitate the product, 2,5-dichloroaniline-4-sulfonic acid.

-

Filter the precipitate, wash with cold water, and dry.

Step 1b: Diazotization and Reduction to form 2,5-dichlorophenylhydrazine-4-sulfonic acid

-

Suspend the 2,5-dichloroaniline-4-sulfonic acid in dilute hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sodium sulfite (B76179) in water.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution.

-

After the addition, heat the mixture to 60-70 °C and then acidify with hydrochloric acid to precipitate the 2,5-dichlorophenylhydrazine-4-sulfonic acid.

-

Filter the product, wash with a small amount of cold water, and dry.

Step 1c: Condensation with Ethyl Acetoacetate

-

Reflux a mixture of 2,5-dichlorophenylhydrazine-4-sulfonic acid and ethyl acetoacetate in an appropriate solvent (e.g., ethanol (B145695) or acetic acid) for several hours.

-

Upon cooling, the pyrazolone product, 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, will precipitate.

-

Filter the product, wash with a small amount of cold solvent, and dry.

Part 2: Synthesis of this compound (C.I. Acid Yellow 17)

Step 2a: Diazotization of 4-aminobenzenesulfonic acid (Sulfanilic Acid)

-

In a 250 mL beaker, dissolve a calculated amount of sulfanilic acid in a dilute solution of sodium carbonate in water by gentle heating.

-

Cool the resulting solution of sodium sulfanilate to room temperature and then in an ice bath to below 5 °C.

-

Add a solution of sodium nitrite in water to the cold sodium sulfanilate solution.

-

Slowly add this mixture to a beaker containing a stirred mixture of concentrated hydrochloric acid and crushed ice, ensuring the temperature does not rise above 5 °C.

-

A fine white precipitate of the diazonium salt of sulfanilic acid should form. Keep this suspension cold for the next step.

Step 2b: Azo Coupling Reaction

-

In a separate beaker, dissolve the synthesized 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath to below 5 °C.

-

Slowly, and with constant stirring, add the cold suspension of the diazotized sulfanilic acid to the alkaline solution of the pyrazolone derivative.

-

Maintain the temperature below 5 °C and continue to stir the mixture for 1-2 hours. The formation of the yellow dye should be observed.

-

After the reaction is complete, the dye can be precipitated from the solution by adding sodium chloride ("salting out").

-

Filter the precipitated this compound dye, wash with a saturated sodium chloride solution, and dry.

Purification and Characterization

The crude this compound can be purified by recrystallization from hot water. The purity of the synthesized dye can be assessed by techniques such as thin-layer chromatography (TLC) and UV-Vis spectroscopy. The structure can be confirmed by spectroscopic methods like FT-IR and NMR.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | Disodium 2,5-dichloro-4-[3-methyl-5-oxo-4-(4-sulfonatophenyl)diazenyl-4H-pyrazol-1-yl]benzenesulfonate | [3] |

| Synonyms | C.I. Acid Yellow 17, C.I. 18965, Lissamine Fast Yellow, Food Yellow 5, this compound | [1][2] |

| CAS Number | 6359-98-4 | [2] |

| Molecular Formula | C₁₆H₁₀Cl₂N₄Na₂O₇S₂ | [2] |

| Molecular Weight | 551.29 g/mol | [2] |

| Appearance | Yellow powder | [2] |

| Solubility | Soluble in water; slightly soluble in ethanol and acetone; insoluble in other organic solvents. | [2] |

| λmax | ~400 nm | [4] |

| Behavior in Acid | The color of the aqueous solution does not change significantly upon addition of hydrochloric acid. | [2] |

| Behavior in Base | The color of the aqueous solution does not change significantly upon addition of sodium hydroxide. | [2] |

Toxicological Summary

This compound has been the subject of toxicological evaluation due to its use as a food additive. The key findings are summarized in the table below.

| Toxicological Endpoint | Observation | Reference(s) |

| Allergenicity | Appears to cause allergic or intolerant reactions, particularly in individuals with aspirin (B1665792) intolerance and asthma. | [2] |

| Hyperactivity | Recommended for elimination from the diet of children by the Hyperactive Children's Support Group. | [2] |

| Regulatory Status | Banned or not approved for use in food in many regions, including the EU, USA, Japan, and Australia. | [2] |

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

References

Yellow 2G: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yellow 2G (also known as C.I. Acid Yellow 17, Lissamine Fast Yellow, and C.I. 18965) is a synthetic azo dye.[1] Historically used as a food coloring (E number E107), its application in food products has been largely discontinued (B1498344) in many parts of the world, including the European Union, the United States, Japan, and Australia, due to safety concerns.[1] This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, metabolic pathways, and toxicological aspects of this compound, with a particular focus on its role in hypersensitivity reactions.

Chemical and Physical Properties

This compound is a yellow powder that is soluble in water.[1] As an azo dye, its chemical structure is characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The key chemical identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6359-98-4 | [2][3] |

| Molecular Formula | C₁₆H₁₀Cl₂N₄Na₂O₇S₂ | [1] |

| Molecular Weight | 551.29 g/mol (disodium salt) | [1] |

| Synonyms | C.I. Acid Yellow 17, Lissamine Fast Yellow, C.I. 18965, Food Yellow 5 | [1] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in water | [1] |

Analytical Methodologies

The detection and quantification of this compound in various matrices, particularly in food products, are crucial for regulatory compliance and consumer safety. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose.

Experimental Protocol: HPLC-UV/Vis Detection of this compound in Beverages

This protocol is a synthesized methodology based on established practices for the analysis of synthetic dyes in food.

1. Sample Preparation (Extraction from a beverage)

-

Degassing: For carbonated beverages, degas the sample by sonication for 15-20 minutes.

-

Dilution: Dilute the sample with deionized water to bring the concentration of the dye within the calibration range. A 1:10 dilution is a common starting point.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC-UV/Vis System and Conditions

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for the separation.

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 6.8).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the dye.

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Injection Volume: 20 µL.

-

Detection: UV-Vis detector set at the maximum absorbance wavelength (λmax) of this compound, which is around 440 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the sample with a calibration curve prepared from certified reference standards of this compound.

Metabolism of this compound

The metabolism of azo dyes like this compound is a critical aspect of their toxicology. The primary metabolic pathway involves the reductive cleavage of the azo bond.[4][5] This process is primarily carried out by azoreductase enzymes produced by the microorganisms residing in the gut.[4][5] To a lesser extent, hepatic azoreductases in the liver can also contribute to this metabolic transformation.[4]

The reductive cleavage of the azo bond in this compound is expected to yield aromatic amines. While specific studies on the metabolism of this compound are limited, based on its structure, the likely metabolites would be sulfonated aromatic amines. The potential metabolic pathway is illustrated in the diagram below.

Toxicological Profile and Hypersensitivity Reactions

The primary toxicological concern associated with this compound is its potential to induce hypersensitivity reactions.[1] These reactions are believed to be a type I hypersensitivity response, mediated by immunoglobulin E (IgE) antibodies.

Signaling Pathway: Type I Hypersensitivity Reaction to this compound

The mechanism of a type I hypersensitivity reaction involves a sensitization phase and an effector phase. The following diagram illustrates the proposed signaling pathway for an allergic reaction to this compound.

Conclusion

This compound is a synthetic azo dye with well-defined chemical properties. While its use in food has been restricted due to safety concerns, understanding its analytical detection, metabolism, and toxicological profile remains important for regulatory monitoring and for researchers in the fields of toxicology and drug development. The primary health concern is its potential to trigger type I hypersensitivity reactions through an IgE-mediated pathway. Further research is warranted to fully elucidate the specific metabolites of this compound and their individual toxicological profiles.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. fda.gov [fda.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Yellow 2G

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yellow 2G, also known as C.I. Acid Yellow 17 and E107, is a synthetic monoazo dye.[1][2] Historically used in textiles, paper, and to a lesser extent, as a food colorant, its use in food products has been largely discontinued (B1498344) in many jurisdictions, including the European Union and the United States, due to health concerns.[3] These concerns are primarily linked to its metabolic breakdown products and potential to induce allergic reactions and hyperactivity in children.[3] For researchers and professionals in drug development and other industrial applications where this dye might still be used, a thorough understanding of its physicochemical properties is crucial. This guide provides a detailed overview of the solubility and stability of this compound, supported by quantitative data, experimental protocols, and visualizations of its degradation and potential toxicological pathways.

Solubility Profile

This compound is characterized by its high solubility in water, a property conferred by the presence of sulfonic acid groups in its molecular structure.[4][5] Its solubility in organic solvents is significantly lower.

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized in the table below. It is highly soluble in water, with slight solubility in polar organic solvents like ethanol (B145695) and acetone, and it is generally insoluble in non-polar organic solvents.[4][6]

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 120.46 | [4][7] |

| Water | 25 | 50 | [8] |

| Ethanol | - | Slightly Soluble | [5][6] |

| Acetone | - | Slightly Soluble | [5][6] |

| Other Organic Solvents | - | Insoluble | [6] |

Note: The slight discrepancy in aqueous solubility values may be attributed to differences in experimental conditions or the purity of the dye used.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. As an azo dye, its stability is intrinsically linked to the integrity of the azo bond (-N=N-).

Influence of pH

This compound exhibits notable stability across a range of pH values. The color of its aqueous solution remains unchanged upon the addition of hydrochloric acid or sodium hydroxide.[5] However, extreme pH conditions can influence its degradation, particularly in the presence of other reactive species. For instance, during photocatalytic degradation, a pH of 3.45 was found to be optimal for its breakdown.[1]

Thermal Stability

Photostability

As a chromophore, this compound is susceptible to degradation upon exposure to light, particularly UV radiation. The efficiency of photodegradation can be quantified by the quantum yield, which is the number of molecules degraded per photon absorbed.[12] Studies on the photocatalytic degradation of this compound have demonstrated its breakdown in the presence of a photocatalyst like TiO2 under UVA light.[1]

Chemical Stability

The chemical stability of this compound in the presence of various agents is summarized below:

| Agent | Observation | Reference |

| Hydrochloric Acid | Color of aqueous solution does not change. | [5] |

| Sodium Hydroxide | Color of aqueous solution does not change. | [5] |

| Concentrated Sulfuric Acid | Solution turns a yellow color with a green shade. | [6] |

| Concentrated Nitric Acid | Solution turns a yellow color with a red shade. | [6] |

| Reducing Agents (e.g., carving powder) | Decolorization of the aqueous solution occurs. The solution can re-oxidize in the air to a purple-red color. | [6] |

| Copper and Iron Ions | Can cause a slight reddening and darkening of the color during dyeing processes. | [6] |

Experimental Protocols

This section outlines the methodologies for determining the solubility and stability of this compound.

Determination of Solubility

A standard method for determining the solubility of a dye like this compound involves the equilibrium saturation method.

Protocol:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: The saturated solution is filtered (e.g., using a 0.45 µm syringe filter) or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax (approximately 402 nm) or High-Performance Liquid Chromatography (HPLC).[13]

-

Calculation: The solubility is then expressed in grams per liter (g/L) or other appropriate units.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the degradation of this compound. Such a method can separate the intact dye from its degradation products.

Protocol:

-

Chromatographic System: A reverse-phase HPLC system with a C18 column is typically used.[14]

-

Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[14]

-

Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths, which helps in identifying the parent dye and any degradation products. Mass spectrometry (MS) can be coupled with HPLC for definitive identification of byproducts.[14]

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, samples of this compound are subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method must be able to resolve the main peak from all degradation product peaks.

Degradation and Toxicological Pathways

The toxicity of this compound is primarily associated with its metabolism, which involves the reductive cleavage of the azo bond.

Metabolic Pathway

Azo dyes like this compound can be metabolized by azoreductases, which are enzymes produced by intestinal microorganisms and are also found in the liver.[15][16] This enzymatic action breaks the azo bond, leading to the formation of aromatic amines.[15][16] These aromatic amines are often more toxic than the parent dye and can be further metabolized, potentially leading to the formation of reactive intermediates that can damage cellular macromolecules like DNA.[15]

Metabolic activation of this compound.

Oxidative Stress and Inflammatory Response Pathway

The metabolites of azo dyes can induce oxidative stress by generating reactive oxygen species (ROS).[17][18] This imbalance between pro-oxidants and antioxidants can lead to cellular damage, including lipid peroxidation.[19] Furthermore, some azo dyes have been shown to elicit pro-inflammatory responses.[20] This can involve the activation of inflammatory pathways, such as the NLRP3 inflammasome, and an increase in the production of inflammatory mediators like leukotrienes.[21][22]

Oxidative stress and inflammatory response to azo dyes.

Experimental Workflow for Stability Assessment

A logical workflow is essential for a comprehensive stability assessment of a colorant like this compound.

Workflow for stability assessment of this compound.

Conclusion

This compound is a highly water-soluble dye with moderate stability that is significantly influenced by pH, temperature, and light. Its use is curtailed by toxicological concerns arising from its metabolic reduction to aromatic amines, which can induce oxidative stress and inflammatory responses. The data and protocols presented in this guide offer a comprehensive technical resource for professionals requiring a detailed understanding of the physicochemical properties of this compound for non-food applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. Buy Acid yellow 17 (EVT-309174) | 6359-98-4 [evitachem.com]

- 5. Acid Yellow 17, CAS 642-62-6 [xcwydyes.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. ACID YELLOW 17 CAS#: 6359-98-4 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Thermal Degradation Patterns of Natural Yellow Colorants Used in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantum yield - Wikipedia [en.wikipedia.org]

- 13. nanoient.org [nanoient.org]

- 14. benchchem.com [benchchem.com]

- 15. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 17. clinmedjournals.org [clinmedjournals.org]

- 18. ukm.my [ukm.my]

- 19. Biochemical approaches to assess oxidative stress induced by exposure to natural and synthetic dyes in early life stages in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sunset Yellow dye effects on gut microbiota, intestinal integrity, and the induction of inflammasomopathy with pyroptotic signaling in male Wistar rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 22. Occurrence of azo food dyes and their effects on cellular inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Yellow 2G: A Technical Guide

Product Identifier: Yellow 2G (C.I. Food Yellow 5; C.I. Acid Yellow 17; E107)

Chemical Name: Disodium 2,5-dichloro-4-[[4,5-dihydro-3-methyl-5-oxo-4-[(4-sulfophenyl)azo]-1H-pyrazol-1-yl]]benzenesulfonate

Molecular Formula: C₁₆H₁₀Cl₂N₄Na₂O₇S₂

Molecular Weight: 551.29 g/mol

Executive Summary

This compound is a synthetic monoazo dye that was formerly used as a food colorant. Regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), have withdrawn its Acceptable Daily Intake (ADI) and specifications due to safety concerns.[1] This technical guide provides a comprehensive overview of the available toxicological data for this compound, including its chemical properties, metabolism, and toxicological endpoints. Due to its limited use and subsequent withdrawal from the market, publicly available toxicological data on this compound is scarce, particularly concerning chronic toxicity, carcinogenicity, and reproductive and developmental effects. The toxicological profile is therefore supplemented with information on the known toxicities of its potential metabolic breakdown products.

Chemical and Physical Properties

| Property | Value | Reference |

| Physical State | Yellow powder | [2] |

| Solubility | Soluble in water | [2] |

| Chemical Class | Monoazo dye |

Metabolism and Toxicokinetics

The primary metabolic pathway for azo dyes like this compound involves the reductive cleavage of the azo bond (-N=N-) by intestinal microflora.[3] This process, known as azo-reduction, breaks the molecule into smaller aromatic amines. In the case of this compound, this metabolic cleavage is expected to yield two primary metabolites: p-sulfophenylamine and 2,5-dichloro-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)amino)benzenesulfonic acid , which can be further metabolized. A significant portion of intravenously administered this compound in rats was found to be excreted in the bile, suggesting biliary excretion is a key elimination pathway.[3]

Toxicological Endpoints

Acute Toxicity

Sub-chronic Toxicity

A 13-week oral toxicity study was conducted in rats.

| Study Parameter | Details |

| Species | Rat |

| Duration | 13 weeks |

| Route of Administration | Oral (dietary) |

| Dose Levels | 0, 100, 1000, and 10,000 ppm |

| Observations | No significant adverse effects on body weight gain, food consumption, hematology, or clinical chemistry were reported. Isolated changes in the weights of the kidney, small intestine, adrenal glands, and testes were noted in the 1000 and 10,000 ppm groups, but the toxicological significance was not specified.[3] |

| NOAEL | Not explicitly stated in the summary. |

| LOAEL | Potentially 1000 ppm based on isolated organ weight changes.[3] |

Experimental Protocol: 13-Week Oral Toxicity Study in Rats

-

Test Guideline: While not explicitly stated, such studies generally follow OECD Guideline 408.

-

Animals: Groups of male and female rats.

-

Administration: The test substance, this compound, was incorporated into the diet at specified concentrations.

-

Observations: Daily clinical observations and weekly measurements of body weight and food consumption were recorded.

-

Clinical Pathology: At the end of the study, blood and urine samples were collected for hematological and clinical chemistry analyses.

-

Pathology: All animals were subjected to a gross necropsy. Organs were weighed, and tissues were preserved for histopathological examination.

Genotoxicity

Specific genotoxicity studies (e.g., Ames test, in vivo micronucleus assay) for this compound are not available in the public domain. However, the metabolic breakdown of azo dyes into aromatic amines is a significant concern, as many aromatic amines are known to be mutagenic.[1][4] The potential genotoxicity of this compound would likely be attributable to its metabolites.

Carcinogenicity

Long-term carcinogenicity bioassays for this compound in rodents have not been found in the reviewed literature. The potential for carcinogenicity is a major concern for many azo dyes due to their metabolism to aromatic amines, some of which are known or suspected carcinogens. The withdrawal of the ADI for this compound may have been influenced by such concerns, although specific evidence is lacking.

Reproductive and Developmental Toxicity

Specific reproductive (e.g., two-generation studies) and developmental (teratogenicity) toxicity studies for this compound are not publicly available.

Toxicity of Metabolites

Given the limited data on this compound itself, an assessment of its metabolites is crucial.

-

p-Sulfophenylamine (Sulfanilic acid): This compound is generally considered to have low toxicity.

-

2,5-Dichloroaniline: This aromatic amine is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure.[3][5] It has been shown to cause methemoglobinemia.[6][7]

Allergic Reactions

This compound has been associated with allergic and intolerance reactions, particularly in individuals with aspirin (B1665792) intolerance and asthma.[8] Symptoms can include skin rashes and other hypersensitivity reactions.

Regulatory Status

-

JECFA: No ADI allocated; specifications withdrawn.[1]

-

European Union: Not a permitted food additive.

-

United States: Not a permitted food additive.

Conclusion

The available toxicological data on this compound is insufficient to establish a safe level of exposure. The withdrawal of its ADI by JECFA was based on a lack of adequate long-term toxicity data and potential concerns arising from its metabolic breakdown into aromatic amines. The known toxicity of one of its metabolites, 2,5-dichloroaniline, further supports a cautious approach. Due to the data gaps and the availability of safer alternatives, the use of this compound in food products is not supported. Further research into the chronic toxicity, carcinogenicity, and reproductive effects of this compound and its metabolites would be necessary to conduct a complete risk assessment.

References

- 1. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Azo dyes in clothing textiles can be cleaved into a series of mutagenic aromatic amines which are not regulated yet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. ICSC 0142 - 2,5-DICHLOROANILINE [inchem.org]

- 7. ICSC 0142 - 2,5-DICHLOROANILINE [chemicalsafety.ilo.org]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

An In-Depth Technical Guide to the Degradation Pathways of Yellow 2G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yellow 2G (C.I. 18965) is a synthetic monoazo dye that has seen use in the food and textile industries. Concerns over its potential health impacts, including cardiovascular and neurological effects, have spurred research into its degradation to mitigate its environmental persistence and toxicological risks.[1] This technical guide provides a comprehensive overview of the primary degradation pathways of this compound, including advanced oxidation processes (AOPs) such as photocatalysis and Fenton-based reactions, as well as microbial degradation. Detailed experimental protocols, quantitative data on degradation efficiency, and elucidated degradation pathways with identified intermediates are presented. This document is intended to serve as a core resource for researchers and professionals engaged in the study of azo dye degradation and the development of remediation technologies.

Introduction

This compound, an anionic monoazo dye, is characterized by its azo bond (-N=N-) which is the primary chromophore responsible for its color. The stability of this bond and the aromatic structures in its molecule contribute to its persistence in the environment. Degradation of this compound primarily involves the cleavage of the azo bond and the subsequent breakdown of the resulting aromatic amines and other intermediates. This guide will delve into the mechanisms and experimental considerations of the most effective degradation techniques.

Advanced Oxidation Processes (AOPs) for this compound Degradation

AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are non-selective and can rapidly degrade recalcitrant organic pollutants like this compound.

Photocatalytic Degradation

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂) under UV-A irradiation, has proven to be an effective method for degrading this compound.[1] The process is initiated by the photoexcitation of the semiconductor catalyst, leading to the formation of electron-hole pairs, which in turn generate ROS that attack the dye molecule.

The photocatalytic degradation of this compound is believed to proceed through a series of oxidative attacks by hydroxyl radicals. The primary steps are hypothesized as:

-

Azo Bond Cleavage: The initial and most critical step is the cleavage of the -N=N- bond, leading to the formation of aromatic amines.

-

Hydroxylation of Aromatic Rings: The generated aromatic intermediates undergo successive hydroxylation reactions.

-

Ring Opening: The hydroxylated aromatic rings become unstable and subsequently open, forming smaller aliphatic compounds.

-

Mineralization: Further oxidation of the aliphatic intermediates leads to the formation of carbon dioxide, water, and inorganic ions (sulfate, nitrate).

Figure 1: Proposed photocatalytic degradation pathway of this compound.

| Parameter | Optimal Value | Degradation Efficiency (%) | Reference |

| TiO₂ Dosage | 0.914 g/L | 96.19 | [1] |

| pH | 3.45 | 96.19 | [1] |

| Initial Y2G Conc. | 20 mg/L | 96.19 | [1] |

| Irradiation Time | 180 min | 96.19 | [1] |

-

Reactor Setup: A batch reactor system equipped with a UV-A lamp is utilized. The reaction vessel is typically a beaker placed on a magnetic stirrer to ensure a homogenous suspension.

-

Catalyst Suspension: A known amount of TiO₂ is added to a specific volume of this compound solution of a predetermined concentration.

-

pH Adjustment: The pH of the suspension is adjusted to the desired value using dilute HCl or NaOH.

-

Irradiation: The suspension is stirred in the dark for a period to reach adsorption-desorption equilibrium, after which the UV-A lamp is turned on to initiate the photocatalytic reaction.

-

Sampling and Analysis: Aliquots of the suspension are withdrawn at regular intervals, centrifuged to remove the catalyst particles, and the supernatant is analyzed for the remaining dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound (around 400 nm). Further analysis of intermediates can be performed using HPLC-MS/MS.

Fenton and Electro-Fenton Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate highly oxidizing hydroxyl radicals. The electro-Fenton process is an electrochemical enhancement where H₂O₂ is continuously generated in situ, and Fe³⁺ is electrochemically reduced back to Fe²⁺, thus improving the efficiency and reducing sludge production.

Similar to photocatalysis, the degradation in Fenton and electro-Fenton processes is driven by hydroxyl radicals. The pathway involves the cleavage of the azo bond, followed by the oxidation and fragmentation of the resulting aromatic intermediates. In the case of electro-Fenton treatment in the presence of chloride ions, the formation of chlorinated byproducts is possible.

Figure 2: Fenton and electro-Fenton degradation pathway of this compound.

| Process | Parameter | Optimal Value | Decolorization/Mineralization (%) | Reference |

| Fenton | Fe²⁺ Dosage | 0.1 mmol/L | 94.66 (Color Removal) | |

| H₂O₂ Dosage | 0.6 mmol/L | 94.66 (Color Removal) | ||

| pH | 3 | 94.66 (Color Removal) | ||

| Electro-Fenton | Current Density | 12.5 mA/cm² | 85 (Mineralization) | [2] |

| pH | Neutral | 85 (Mineralization) | [2] | |

| Electrolysis Time | 25 min | 85 (Mineralization) | [2] | |

| Electrolyte | 1 g/L NaCl | 85 (Mineralization) | [2] |

-

Electrochemical Cell: A single-compartment electrochemical cell with a suitable anode (e.g., BDD) and a carbon-based cathode (e.g., carbon felt) is used.

-

Electrolyte Preparation: The this compound solution is prepared with a supporting electrolyte (e.g., Na₂SO₄) and a source of catalytic Fe²⁺ ions (e.g., FeSO₄·7H₂O). The pH is adjusted to the optimal value (typically around 3 for classical Fenton).

-

Electrolysis: A constant current is applied to the cell using a DC power supply. For the electro-Fenton process with in-situ H₂O₂ generation, air or oxygen is bubbled near the cathode.

-

Monitoring: The degradation process is monitored by taking samples at different time intervals and analyzing the dye concentration (UV-Vis spectrophotometry), total organic carbon (TOC) for mineralization, and identifying intermediates by techniques like LC-MS/MS or GC-MS.

Microbial Degradation

Microbial degradation offers an environmentally friendly and cost-effective alternative for the treatment of azo dye-containing wastewater. The process can occur under both anaerobic and aerobic conditions, often in a sequential manner for complete mineralization.

Degradation Pathway

The microbial degradation of this compound typically follows a two-step process:

-

Anaerobic Reduction: Under anaerobic or anoxic conditions, the azo bond is reductively cleaved by microbial azoreductases, resulting in the formation of colorless aromatic amines.

-

Aerobic Mineralization: The resulting aromatic amines, which can be toxic, are then mineralized under aerobic conditions by other microbial populations into simpler compounds like CO₂, H₂O, and inorganic salts.

Figure 3: Sequential anaerobic-aerobic microbial degradation of this compound.

Experimental Protocol: Microbial Degradation Study

-

Microorganism and Culture Conditions: A suitable bacterial strain or consortium with azo dye degrading capabilities is selected. The microorganisms are typically cultured in a nutrient-rich medium.

-

Decolorization Assay (Anaerobic): The decolorization is usually carried out in a static or low-oxygen environment. The microbial culture is inoculated into a medium containing this compound, and the decolorization is monitored over time by measuring the absorbance of the supernatant.

-

Degradation Analysis (Aerobic): Following anaerobic decolorization, the culture is subjected to aerobic conditions (e.g., shaking) to facilitate the degradation of the aromatic amines.

-

Intermediate and Product Analysis: Analytical techniques such as HPLC, GC-MS, and LC-MS/MS are employed to separate, identify, and quantify the intermediate and final degradation products. Sample preparation for GC-MS analysis of microbial metabolites often involves extraction with an organic solvent followed by derivatization.

Analytical Methodologies

Accurate identification and quantification of this compound and its degradation products are crucial for understanding the degradation pathways and assessing the effectiveness of the treatment process.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying this compound and its polar degradation products. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution program is often necessary to separate compounds with a wide range of polarities. Detection is typically performed using a UV-Vis or diode-array detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile degradation products, particularly the aromatic amines formed after azo bond cleavage. Sample preparation is critical and usually involves liquid-liquid extraction of the analytes from the aqueous matrix into an organic solvent, followed by a concentration step. Derivatization may be required for polar compounds to increase their volatility and improve chromatographic separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for identifying and quantifying a wide range of degradation intermediates, including those that are non-volatile or thermally labile. This technique can provide structural information for the identification of unknown degradation products.

Conclusion

The degradation of this compound can be effectively achieved through various advanced oxidation and microbial processes. Photocatalysis and Fenton-based methods offer rapid degradation, while microbial processes provide a more sustainable and cost-effective solution, particularly when implemented in a sequential anaerobic-aerobic manner. The choice of the most suitable degradation technology depends on factors such as the concentration of the dye, the wastewater matrix, and economic considerations. Further research should focus on the detailed toxicological evaluation of the degradation intermediates to ensure the development of truly safe and effective remediation strategies. The analytical protocols and degradation pathways outlined in this guide provide a foundational framework for such investigations.

References

A Comprehensive Technical Guide to the Chemical Structure and Functional Groups of Yellow 2G

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the synthetic food colorant Yellow 2G (E107). It details its chemical structure, identifies its key functional groups, and presents relevant physicochemical data. The guide also outlines the general principles of its synthesis and metabolic interactions, offering a comprehensive resource for professionals in scientific and research fields.

Chemical Identity and Structure

This compound, also known as C.I. Acid Yellow 17 or Lissamine Fast Yellow, is a synthetic monoazo dye.[1][2][3] Historically used as a food additive, its application has been broadly prohibited in many countries, including the EU, USA, and Japan, due to health concerns such as allergic reactions and its potential as a carcinogen.[1][3][4]

The chemical structure of this compound is based on a pyrazolone (B3327878) core. Its formal IUPAC name is Disodium 2,5-dichloro-4-[3-methyl-5-oxo-4-(4-sulfonatophenyl)diazenyl-4H-pyrazol-1-yl]benzenesulfonate.[2] The molecule consists of two substituted benzene (B151609) rings linked through an azo group to a central pyrazolone ring system.

Caption: Chemical structure of this compound (Disodium Salt).

Core Functional Groups

The structure of this compound contains several key functional groups that dictate its chemical properties, such as color, solubility, and biological interactions.

-

Azo Group (-N=N-): This is the chromophore responsible for the dye's yellow color. The azo bridge connects two aromatic systems, creating an extended conjugated system that absorbs light in the visible spectrum.

-

Sulfonate Groups (-SO₃⁻): this compound has two sulfonate groups. As the sodium salt, these groups are ionized at physiological pH, rendering the molecule highly soluble in water.[1][2][3] This water solubility was essential for its use in food and beverages.

-

Pyrazolone Ring: This five-membered heterocyclic ring is a common component in azo dyes. The carbonyl group and the nitrogen atoms within the ring influence the electronic properties of the conjugated system, thereby modulating the color.

-

Chlorine Atoms (-Cl): The presence of two chlorine atoms on one of the benzene rings makes the molecule a halogenated aromatic compound. Halogenation can affect the dye's stability, color fastness, and toxicological profile.

-

Carbonyl Group (C=O): Located within the pyrazolone ring, this group is part of the extended conjugation and contributes to the electronic structure of the chromophore.

-

Aromatic Rings (Benzene): The two benzene rings provide the scaffold for the chromophore and are sites for the attachment of other functional groups.

Physicochemical and Toxicological Data

Quantitative data for this compound is summarized below. This information is critical for understanding its behavior in chemical and biological systems.

| Property | Value | Reference |

| IUPAC Name | Disodium 2,5-dichloro-4-[3-methyl-5-oxo-4-(4-sulfonatophenyl)diazenyl-4H-pyrazol-1-yl]benzenesulfonate | [2] |

| Synonyms | C.I. Acid Yellow 17, Lissamine Fast Yellow, E107, C.I. 18965 | [1][2] |

| CAS Number | 6359-98-4 | [1] |

| Molecular Formula | C₁₆H₁₀Cl₂N₄Na₂O₇S₂ | [1][5] |

| Molecular Weight | 553.3 g/mol | [5] |

| Appearance | Yellow powder | [1][2] |

| Solubility | Soluble in water; slightly soluble in ethanol (B145695) and acetone; insoluble in other organic solvents. | [1] |

| Toxicology | Linked to allergic reactions (asthma, rashes), hyperactivity in children, and potential carcinogenic effects. | [1][4][6] |

Experimental Protocols and Synthesis

While specific, detailed laboratory-scale synthesis protocols for this compound are not extensively published in public literature, its production follows the well-established chemical process for creating azo dyes. This process involves two primary stages: diazotization and azo coupling.

General Experimental Protocol for Azo Dye Synthesis:

-

Diazotization: A primary aromatic amine (in this case, an aniline (B41778) derivative) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺).

-

Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of a coupling component. For this compound, the coupling component is a derivative of 1-phenyl-3-methyl-5-pyrazolone. The diazonium salt acts as an electrophile and attacks the electron-rich coupling component to form the stable azo bond (-N=N-), yielding the final dye molecule.

Caption: General workflow for the synthesis of this compound.

Metabolic Interactions

Toxicological studies suggest that this compound is not inert in biological systems. Research in animal models has shown that azo dyes can be metabolized, potentially leading to the formation of aromatic amines. Studies on rats have indicated that this compound can induce the activity of hepatic xenobiotic-metabolizing enzymes. This suggests that the compound interacts with Phase I and/or Phase II metabolic pathways. Specifically, administration of related azo dyes was shown to significantly induce enzymes such as aniline hydroxylase and aminopyrine (B3395922) N-demethylase, and affect glutathione (B108866) S-transferase activity.[7] This enzymatic induction points to the liver's response to metabolize and detoxify the foreign compound.

Caption: Conceptual pathway of this compound's hepatic metabolism.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Yellow_2G [chemeurope.com]

- 4. E107 — this compound | ohmygoods.app [ohmygoods.app]

- 5. This compound, analytical standard | C16H12Cl2N4Na2O7S2 | CID 87601076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cspi.org [cspi.org]

- 7. Effect of metanil yellow, orange II and their blend on hepatic xenobiotic metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synonyms of C.I. Acid Yellow 17

This technical guide provides a detailed compilation of the various synonyms and identifiers for the synthetic azo dye, C.I. Acid Yellow 17. Intended for researchers, scientists, and professionals in drug development, this document organizes the information into a clear, tabular format for easy reference and comparison.

Nomenclature and Identification

C.I. Acid Yellow 17 is a water-soluble anionic dye known for its brilliant yellow color.[1][2] It is identified by the CAS Registry Number 6359-98-4.[1][3][4][5][6] The Colour Index (C.I.) generic name for this substance is Acid Yellow 17, and it is also assigned the C.I. number 18965.[1][3][4][7][8][9]

The molecular formula for C.I. Acid Yellow 17 is C₁₆H₁₀Cl₂N₄Na₂O₇S₂.[1][3][5][6][9][10] Its systematic IUPAC name is disodium (B8443419) 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl]benzenesulfonate.[2][11] Historically, it was also used as a food colorant under the designation E 107, though this use is no longer approved.[2]

Data on Synonyms and Identifiers

The following tables summarize the various names and numerical identifiers associated with C.I. Acid Yellow 17.

Table 1: Chemical Names and Identifiers

| Identifier Type | Value |

| IUPAC Name | Disodium 2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzolsulfonat[2] |

| Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-[2-(4-sulfophenyl)diazenyl]-1H-pyrazol-1-yl]-, sodium salt (1:2)[3] | |

| CAS Registry Number | 6359-98-4 (disodium salt)[1][2][3][4][5][6] |

| 25739-65-5 (free acid)[2] | |

| C.I. Number | 18965[1][3][4][5][7][8][9] |

| EC Number | 228-819-0[4][5] |

| Molecular Formula | C₁₆H₁₀Cl₂N₄Na₂O₇S₂[1][3][5][6][9][10] |

| Molecular Weight | 551.29 g/mol [1][4] |

Table 2: Common Synonyms and Trade Names

| Synonym / Trade Name |

| Acid Brilliant Yellow 2G[6] |

| Acid Fast Light this compound[1] |

| Acid Fast this compound[6] |

| Acid Flavine 2G[8] |

| Acid Leather Yellow 2GL[6][7] |

| Acid Light this compound[1][6][12] |

| Acid this compound[1][6] |

| Amacid Fast Light Yellow G[6] |

| C.I. Food Yellow 5[6][8][9][11] |

| Calcocid Fast this compound[6] |

| Dayglo Acid Yellow 17 120%[1] |

| Doracid this compound[1] |

| E 107[2] |

| Gelb 2G[2] |

| Kayacyl Yellow GG[8][11] |

| Lemon Yellow 2317[5] |

| Tectilon this compound[4] |

| Xylene Fast this compound[2][3][11] |

| This compound[2][4] |

Note: The user's request for experimental protocols, signaling pathways, and Graphviz diagrams is not applicable to the topic of chemical synonyms. This guide focuses solely on providing a comprehensive list of alternative names and identifiers for C.I. Acid Yellow 17.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid Yellow 17 – Wikipedia [de.wikipedia.org]

- 3. CAS 6359-98-4: C.I. Acid Yellow 17 | CymitQuimica [cymitquimica.com]

- 4. Acid Yellow 17 Dye content 60 6359-98-4 [sigmaaldrich.com]

- 5. kochcolor.com [kochcolor.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. BeautyFact | ACID YELLOW 17 (C.I. 18965) [beautyfact.app]

- 8. ACID YELLOW 17 | 6359-98-4 [chemicalbook.com]

- 9. tkechemical.com [tkechemical.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. Buy Acid yellow 17 (EVT-309174) | 6359-98-4 [evitachem.com]

- 12. Acid Yellow 17, CAS 642-62-6 [xcwydyes.com]

An In-depth Technical Guide to the Photochemical Properties of Yellow 2G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yellow 2G (C.I. Acid Yellow 17; C.I. 18965; E107) is a synthetic monoazo dye that has seen use in the food, textile, and ink industries.[1] Concerns regarding its safety, including potential allergenicity and carcinogenicity, have led to its ban in many countries for food use.[1] This technical guide provides a comprehensive overview of the photochemical properties of this compound, focusing on its light absorption and emission characteristics, photostability, and the mechanisms underlying its potential phototoxicity and photoallergy. This document is intended to serve as a resource for researchers in toxicology, drug development, and material science who may encounter or study this compound.

Chemical and Physical Properties

This compound is a sulfonated and chlorinated aromatic azo compound. Its chemical structure is characterized by the presence of a diazo (-N=N-) linkage between a substituted pyrazolone (B3327878) and a dichlorinated benzene (B151609) sulfonic acid moiety.

| Property | Value | Reference |

| Chemical Name | Disodium 2,5-dichloro-4-[[4,5-dihydro-3-methyl-5-oxo-4-[(4-sulfophenyl)azo]-1H-pyrazol-1-yl]benzenesulfonate | [2] |

| Synonyms | C.I. Acid Yellow 17, C.I. 18965, Lissamine Fast Yellow, E107 | [2] |

| Molecular Formula | C₁₆H₁₀Cl₂N₄Na₂O₇S₂ | [2] |

| Molecular Weight | 551.29 g/mol | [3] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in water | [1] |

Photochemical Properties

UV-Visible Absorption Spectroscopy

This compound exhibits characteristic absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions are attributed to π → π* and n → π* electronic transitions within the chromophoric system of the molecule.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

| 224 nm | Not reported | Water | [2] |

| 254 nm | ≥8000 L·mol⁻¹·cm⁻¹ (at 252-258 nm) | Water | [4][5] |

| 400 nm | Not reported | Water | [2][3] |

Fluorescence Spectroscopy

Upon excitation with UV or visible light, this compound exhibits fluorescence, emitting light at longer wavelengths.

| Emission Wavelength (λem) | Excitation Wavelength (λex) | Solvent | Reference |

| 295 nm | Not specified | Water | [2] |

| 306 nm | Not specified | Water | [2] |

| 412 nm | Not specified | Water | [2] |

| 437 nm | Not specified | Water | [2] |

Photostability and Photodegradation

This compound can undergo degradation upon exposure to light, particularly UV radiation. The photodegradation process can involve the cleavage of the azo bond, leading to the formation of various byproducts. One identified degradation product resulting from the reductive cleavage of the azo bond is 4-aminobenzenesulfonic acid.[4] Studies on the photocatalytic and electro-Fenton degradation of this compound have demonstrated its susceptibility to advanced oxidation processes.[6][7]

The intrinsic photostability of this compound in the absence of catalysts is an important parameter for assessing its environmental fate and the stability of colored products. A general experimental protocol for assessing photostability is provided in Section 5.3.

Phototoxicity and Photoallergy

Azo dyes, including this compound, have the potential to induce phototoxic and photoallergic reactions. These adverse effects are initiated by the absorption of light by the dye molecule.

Phototoxicity

Phototoxicity is a non-immune reaction that occurs when a substance, activated by light, generates reactive species that cause cellular damage. In the case of this compound, absorption of UV radiation can lead to the formation of an excited state molecule. This excited molecule can then react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS can subsequently damage cellular components like lipids, proteins, and DNA, leading to an inflammatory response.

Caption: Generalized phototoxicity pathway for a photosensitizing dye.

Photoallergy

Photoallergy is a delayed-type hypersensitivity reaction mediated by the immune system. It occurs when UV light transforms a substance into a hapten, which then binds to endogenous proteins to form a complete antigen (photoantigen). This photoantigen is recognized by antigen-presenting cells (APCs), such as Langerhans cells, leading to the sensitization of T-lymphocytes. Upon re-exposure to the substance and light, a photoallergic contact dermatitis can occur. The presence of dichlorophenyl and sulfonated aryl groups in this compound may contribute to its potential as a photoallergen.

Caption: Generalized photoallergy pathway for a photosensitizing chemical.

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the determination of the UV-Visible absorption spectrum of this compound.

Caption: Workflow for UV-Visible absorption spectroscopy.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., deionized water). From the stock solution, prepare a series of dilutions.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a cuvette with the solvent to be used and record a baseline spectrum.

-

Measurement: Record the absorbance spectra of the this compound solutions over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Using the absorbance at λmax for the different concentrations, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy and Quantum Yield Determination

This protocol describes the measurement of the fluorescence spectrum and the determination of the fluorescence quantum yield of this compound.

Caption: Workflow for fluorescence spectroscopy and quantum yield determination.

Methodology:

-

Solution Preparation: Prepare a series of dilute solutions of this compound and a reference standard with a known fluorescence quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or rhodamine 6G in ethanol) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for both the this compound samples and the standard.

-

Calculate the fluorescence quantum yield (Φf) of this compound using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Photostability Testing

This protocol provides a general method for assessing the photostability of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent and place it in a quartz cuvette.

-

Irradiation: Expose the sample to a light source with a defined spectral output (e.g., a xenon lamp simulating sunlight or a specific UV lamp). A control sample should be kept in the dark at the same temperature.

-

Monitoring: At regular time intervals, record the UV-Vis absorption spectrum of the irradiated sample.

-

Data Analysis: Monitor the decrease in absorbance at the λmax of this compound over time. The photodegradation can be modeled using kinetic equations (e.g., first-order kinetics) to determine the degradation rate constant. Analysis of the spectral changes can also provide information on the formation of degradation products.

Conclusion

This technical guide has summarized the key photochemical properties of the azo dye this compound. The provided data on its UV-Visible absorption and fluorescence, along with the outlined experimental protocols, offer a solid foundation for further research. The discussion of phototoxicity and photoallergy mechanisms highlights the importance of understanding the interaction of this and similar compounds with light in biological systems. While some quantitative parameters like the fluorescence quantum yield remain to be experimentally determined, this guide provides the necessary framework for such investigations. The information contained herein is intended to be a valuable resource for scientists and professionals working in fields where the photochemical behavior of colorants is of concern. resource for scientists and professionals working in fields where the photochemical behavior of colorants is of concern.

References

- 1. researchgate.net [researchgate.net]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. scbt.com [scbt.com]

- 4. Buy Acid yellow 17 (EVT-309174) | 6359-98-4 [evitachem.com]

- 5. ACID YELLOW 17 CAS#: 6359-98-4 [m.chemicalbook.com]

- 6. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 7. Allergic contact dermatitis from azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate of Yellow 2G: A Technical Guide for Researchers

Introduction

Yellow 2G (C.I. Acid Yellow 17) is a synthetic monoazo dye that has seen use in the textile and food industries. As an anionic dye, its environmental behavior is governed by its water solubility and the presence of sulfonate groups. Growing environmental scrutiny of synthetic colorants necessitates a thorough understanding of their persistence, mobility, and potential for bioaccumulation. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its environmental distribution.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀Cl₂N₄Na₂O₇S₂ | [1] |

| Molecular Weight | 551.29 g/mol | [1] |

| Water Solubility | Soluble | [1] |

| Appearance | Yellow powder | [1] |

Environmental Persistence and Degradation

Abiotic Degradation

Hydrolysis: No specific studies on the hydrolysis of this compound were identified in the reviewed literature. As an azo dye with stable aromatic structures, significant abiotic hydrolysis under typical environmental pH conditions (4-9) is generally not expected to be a primary degradation pathway.[2]

Photodegradation: this compound can undergo photodegradation, particularly with the assistance of a photocatalyst. In one study, the photocatalytic degradation of this compound was investigated using titanium dioxide (TiO₂) under UV-A light. The degradation efficiency reached 96.19% under optimal conditions.[3][4][5] The degradation was found to follow a modified Langmuir-Hinshelwood kinetic model.[3][4]

Biotic Degradation

Azo dyes like this compound are generally resistant to aerobic biodegradation due to their complex aromatic structures and the presence of electron-withdrawing sulfonate groups.[6] However, under certain conditions and with specific microorganisms, degradation can occur.

Anaerobic Degradation: Under anaerobic conditions, the primary biodegradation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). This process results in the formation of aromatic amines, which may be colorless but can be more toxic than the parent dye.[7]

Aerobic Degradation: Some microorganisms have demonstrated the ability to degrade this compound. For instance, Chlorella vulgaris has been shown to treat Tectilon this compound, with acclimated algae achieving COD removal efficiencies of up to 88%.[8][9]

Mobility in the Environment

The mobility of this compound in soil and water is largely dictated by its high water solubility and anionic nature.

Adsorption/Desorption: As an anionic dye, this compound is expected to have limited adsorption to negatively charged soil particles and organic matter. This can lead to high mobility in soil and a potential for leaching into groundwater. Studies on the biosorption of Acid Yellow 17 using Typha angustata L. have been conducted, showing that acidic pH favors the biosorption process.[10]

Bioaccumulation Potential

Specific experimental data on the bioconcentration factor (BCF) for this compound is not available in the reviewed literature. However, its high water solubility and ionic character suggest a low potential for bioaccumulation in organisms.[11] Chemicals with high water solubility are less likely to partition into the fatty tissues of organisms.

Quantitative Environmental Fate Data

The following table summarizes the available quantitative data on the environmental fate of this compound. It is important to note the significant data gaps for key environmental parameters under natural conditions.

| Parameter | Value | Conditions | Reference |

| Photocatalytic Degradation Efficiency | 96.19% | 0.914 g L⁻¹ TiO₂, pH 3.45, 20 mg L⁻¹ initial concentration, 180 min UV-A irradiation | [3][4][5] |

| Electro-Fenton Mineralization Rate | 85% | Current density 12.5 mA·cm⁻², neutral pH, 25 min electrolysis, 1 g NaCl·L⁻¹ | [12] |

| Biodegradation (COD Removal) | 88% | Acclimated Chlorella vulgaris, initial concentration 400 mg/L | [8][9] |

| Half-life in Water (Photolysis) | Data not available | - | |

| Half-life in Soil (Aerobic/Anaerobic) | Data not available | - | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available | - | |

| Bioconcentration Factor (BCF) | Data not available | - |

Experimental Protocols

Detailed experimental protocols are crucial for generating reliable and comparable environmental fate data. The following sections outline the methodologies for key experiments based on OECD guidelines.

Adsorption/Desorption: OECD 106

This guideline describes a batch equilibrium method to determine the adsorption/desorption of a substance on soil.

-

Preparation of Materials: Five different soil types with varying organic carbon content, pH, and texture are recommended. The test substance (this compound) is dissolved in a 0.01 M CaCl₂ solution.

-

Preliminary Test: To determine the optimal soil-to-solution ratio, a preliminary test is conducted.

-

Adsorption Phase: Known concentrations of the this compound solution are added to soil samples in centrifuge tubes. The tubes are agitated in the dark at a constant temperature until equilibrium is reached.

-

Analysis: After equilibration, the samples are centrifuged, and the concentration of this compound in the aqueous phase is measured using a suitable analytical method (e.g., HPLC-UV). The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption Phase: The supernatant is replaced with a fresh CaCl₂ solution, and the samples are agitated again to determine the amount of desorbed substance.

-

Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

Hydrolysis as a Function of pH: OECD 111

This guideline details a procedure to determine the rate of abiotic hydrolysis of a chemical.

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: A known concentration of this compound is added to each buffer solution.

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent substance and any potential hydrolysis products.

-

Data Analysis: The rate of hydrolysis and the half-life of the substance at each pH are determined.

Bioaccumulation in Fish: OECD 305

This guideline describes a method to determine the bioconcentration of a substance in fish.

-

Test Organism: A suitable fish species, such as the zebrafish (Danio rerio), is used.

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system for a defined period (e.g., 28 days).

-

Depuration Phase: After the uptake phase, the fish are transferred to clean water for a depuration period.

-

Sampling: Fish and water samples are taken at regular intervals during both phases.

-

Analysis: The concentration of this compound in the fish tissue and water is determined.

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Visualizations

Photocatalytic Degradation Pathway of this compound

Caption: Simplified pathway of this compound photocatalytic degradation.

Experimental Workflow for OECD 106 (Adsorption/Desorption)

Caption: Workflow for determining soil adsorption/desorption (OECD 106).

Conclusion

The available literature indicates that this compound is susceptible to degradation through advanced oxidation processes and, to a lesser extent, biodegradation. Its high water solubility and anionic nature suggest high mobility in soil and low bioaccumulation potential. However, there is a significant lack of quantitative data on its persistence (half-life) in natural environmental compartments, as well as experimentally determined soil adsorption coefficients and bioconcentration factors. To conduct a thorough environmental risk assessment, further research following standardized OECD guidelines is necessary to fill these critical data gaps. The experimental protocols and degradation pathway information provided in this guide serve as a foundational resource for researchers undertaking such investigations.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. mdpi.com [mdpi.com]

- 3. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 4. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 5. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Azo-dye degradation in an anaerobic-aerobic treatment system operating on simulated textile effluent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The History of Yellow 2G as a Food Colorant: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Yellow 2G (C.I. Acid Yellow 17; E107) is a synthetic monoazo dye that was formerly used as a food colorant in some parts of the world. This technical guide provides a comprehensive overview of the history of its use, its chemical properties, toxicological data, metabolic pathways, and analytical methodologies for its detection. Due to safety concerns, its application in food products has been largely discontinued (B1498344) and is now banned in many countries. This document summarizes key quantitative data in structured tables, details experimental protocols from pivotal studies, and provides visualizations of its metabolic pathway and analytical workflow to serve as a resource for researchers and professionals in related fields.

Introduction

The use of colorants in food has a long history, evolving from natural sources to synthetic dyes in the 19th and 20th centuries to enhance the visual appeal of food products.[1][2] this compound, a synthetic yellow azo dye, was one such colorant used to impart a yellow hue to various foodstuffs.[3][4] However, growing concerns over the safety of synthetic food additives led to rigorous toxicological evaluations and subsequent regulatory actions. This guide delves into the scientific and regulatory history of this compound as a food additive.

Chemical and Physical Properties

This compound is the disodium (B8443419) salt of 2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfophenyl)diazenyl]pyrazol-1-yl}benzene-1-sulfonic acid.[5] It is a water-soluble yellow powder.[1][3]

| Property | Value | Reference |

| Common Name | This compound | [1] |

| E Number | E107 | [3] |

| C.I. Name | Acid Yellow 17 | [3][5] |

| C.I. Number | 18965 | [1][3] |

| CAS Number | 6359-98-4 | [5] |

| Molecular Formula | C₁₆H₁₀Cl₂N₄Na₂O₇S₂ | [1][6] |

| Molecular Weight | 551.29 g/mol | [1] |

| Appearance | Yellow powder | [1][3] |

| Solubility | Soluble in water; slightly soluble in ethanol (B145695) and acetone; insoluble in other organic solvents. | [1] |

Regulatory History and Safety Evaluation

The use of this compound as a food colorant has been a subject of scrutiny by regulatory bodies worldwide. In 1977, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) allocated a temporary Acceptable Daily Intake (ADI) of 0-0.025 mg/kg body weight.[7] However, the specification for this compound was later withdrawn in 1984, and no permanent ADI was established.[7]

Concerns about potential health effects, including allergic reactions and hyperactivity, particularly in children and individuals with aspirin (B1665792) intolerance, have been raised.[8] Consequently, the use of this compound in food is now banned in numerous countries, including the European Union, the United States, Canada, Japan, and Australia.[3][4]

Toxicological Data

The primary toxicological evaluation of this compound dates back to a 13-week study in rats.

Short-Term Toxicity Study in Rats

A key study evaluated the short-term toxicity of this compound in rats. The quantitative data from this study are summarized below.

| Parameter | Details | Reference |

| Species | Rat (Wistar strain) | [9] |

| Study Duration | 13 weeks | [9] |

| Administration | Dietary | [9] |

| Dose Levels | 0, 100, 1000, 10,000 ppm in the diet | [9] |

| Observed Effects | No adverse effects were observed on body weight gain, hematological parameters, serum chemistry, or renal function. No gross or micropathological effects attributable to the colorant were detected. | [9] |

| No-Observed-Adverse-Effect Level (NOAEL) | 10,000 ppm in the diet (equivalent to approximately 500 mg/kg bw/day) | [9] |

Acceptable Daily Intake (ADI)

| ADI Status | Value | Year | Issuing Body | Reference |

| Temporary ADI | 0-0.025 mg/kg bw | 1977 | JECFA | [7] |

| Current Status | No ADI allocated (Withdrawn) | 1984 | JECFA | [7] |

Metabolism

The primary metabolic pathway for this compound, like many other azo dyes, involves the reductive cleavage of the azo bond (-N=N-). This process is primarily carried out by azoreductases produced by the intestinal microbiota in the anaerobic environment of the gut.[10][11][12][13]

The azo-reduction of this compound results in the formation of aromatic amines. One of the identified metabolites is 4-aminobenzenesulfonic acid.[10]

References

- 1. medicine.dp.ua [medicine.dp.ua]

- 2. Acute (mouse and rat) and short-term (rat) toxicity studies on Carmoisine | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]